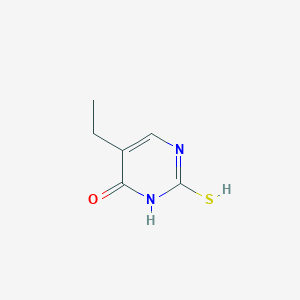

5-ethyl-2-sulfanyl-1H-pyrimidin-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compound “5-ethyl-2-sulfanyl-1H-pyrimidin-6-one” is a chemical entity with significant interest in various scientific fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-ethyl-2-sulfanyl-1H-pyrimidin-6-one” involves multiple steps, including the use of specific catalysts and reaction conditions. One common method involves the use of collision-induced dissociation (CID) in mass spectrometry to unveil structural details of metabolites and lipids . This method is crucial for the structural elucidation and characterization of the compound.

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using advanced techniques such as tandem mass spectrometry. This method allows for the efficient production of the compound with high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Compound “5-ethyl-2-sulfanyl-1H-pyrimidin-6-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: The reactions involving compound “this compound” often use specific reagents such as halogenated hydrocarbons and catalysts like manganese and magnesium metals . These reagents and conditions are critical for achieving the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of compound “this compound” include various derivatives with enhanced chemical and physical properties. These derivatives are valuable for further applications in different scientific fields.

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Synthetic Methods:

The synthesis of 5-ethyl-2-sulfanyl-1H-pyrimidin-6-one typically involves multi-step processes that may include oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its properties for specific applications. For example, mass spectrometry is often employed to elucidate the structure of this compound and its derivatives, allowing researchers to understand their reactivity and potential applications better.

Reactivity:

This compound undergoes various chemical reactions which are essential for developing derivatives with modified biological activities. The use of specific reagents like halogenated hydrocarbons and catalysts such as manganese enhances the efficiency of these reactions.

Biological Applications

Medicinal Chemistry:

this compound has been studied for its potential as a therapeutic agent. Research indicates that pyrimidine derivatives can exhibit anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown significant inhibition of COX-2 activity, a key target in anti-inflammatory drug development . The IC50 values for related compounds were reported to be comparable to established drugs like celecoxib, indicating potential for similar efficacy in clinical settings .

Enzyme Inhibition:

This compound has also been investigated for its ability to inhibit specific enzymes linked to cancer progression. Studies suggest that derivatives of pyrimidine compounds can inhibit human lactate dehydrogenase A (hLDHA), an enzyme associated with tumor metabolism . The design of new inhibitors based on this scaffold aims to improve potency against cancer cells.

Material Science Applications

Photophysical Properties:

Recent studies have highlighted the significance of this compound derivatives in material science due to their exceptional photophysical properties. These compounds can serve as fluorophores in various applications, including sensors and imaging technologies . Their ability to form stable crystals with unique supramolecular properties further enhances their utility in solid-state applications.

Case Study 1: Anti-inflammatory Activity

In a study evaluating various pyrimidine derivatives, compounds structurally related to this compound demonstrated significant anti-inflammatory effects in animal models, effectively reducing paw edema induced by carrageenan . This highlights the therapeutic potential of this compound class.

Case Study 2: Enzyme Inhibition

A series of experiments aimed at assessing the inhibitory effects of pyrimidine derivatives on hLDHA showed promising results, with modifications leading to enhanced binding affinities and improved efficacy against cancer cell lines . This underscores the relevance of structural modifications in developing effective inhibitors.

Mécanisme D'action

Compound “5-ethyl-2-sulfanyl-1H-pyrimidin-6-one” is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include various metabolites and lipids that undergo similar chemical reactions and have comparable applications . compound “this compound” stands out due to its high purity and efficiency in different scientific applications.

Comparaison Avec Des Composés Similaires

- Metabolites

- Lipids

- Synthetic derivatives with similar structural properties

Propriétés

IUPAC Name |

5-ethyl-2-sulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBWJPAOAQCXAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(NC1=O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(NC1=O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.